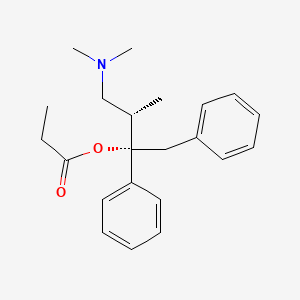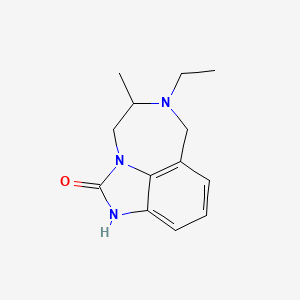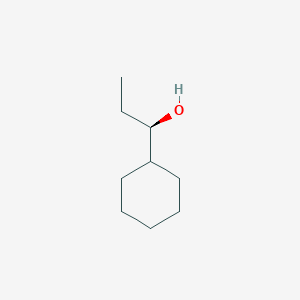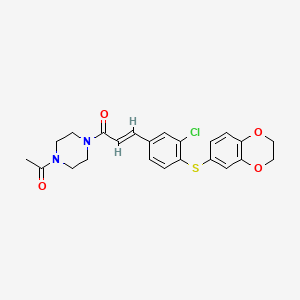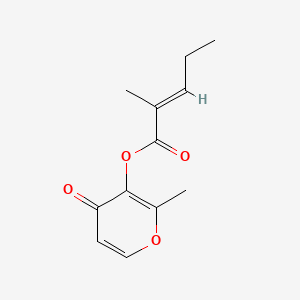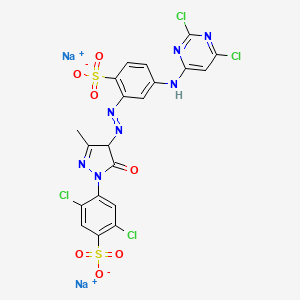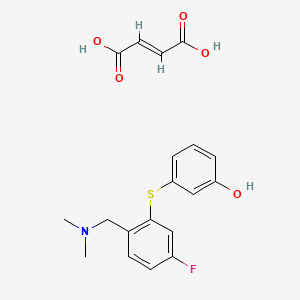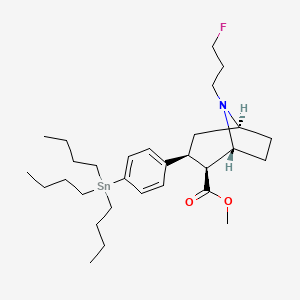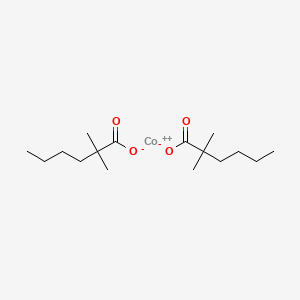
Benzamide, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-, tetrakis((formylamino)methyl) deriv.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-, tetrakis((formylamino)methyl) deriv is a complex organic compound characterized by its intricate structure and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-, tetrakis((formylamino)methyl) deriv. involves multiple steps, including the formation of azo bonds and the incorporation of methoxyphenyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized under specific conditions.
Reduction: The azo bonds can be reduced to amines.
Substitution: The benzamide moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxyphenyl groups and azo bonds play crucial roles in its activity, influencing its binding affinity and reactivity with biological molecules. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide structures but different substituents.
Azo compounds: Molecules containing azo bonds with varying functional groups.
Methoxyphenyl derivatives: Compounds featuring methoxyphenyl groups with different core structures.
Uniqueness
This compound is unique due to its combination of benzamide, azo, and methoxyphenyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound in various scientific fields.
特性
CAS番号 |
68155-46-4 |
|---|---|
分子式 |
C43H45N11O11 |
分子量 |
891.9 g/mol |
IUPAC名 |
N,2,3,5-tetrakis(formamidomethyl)-4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-N-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C43H45N11O11/c1-26(59)38(41(61)48-34-9-5-7-11-36(34)64-3)51-50-29-13-15-30(16-14-29)54(21-47-25-58)43(63)31-17-28(18-44-22-55)40(33(20-46-24-57)32(31)19-45-23-56)53-52-39(27(2)60)42(62)49-35-10-6-8-12-37(35)65-4/h5-17,22-25,38-39H,18-21H2,1-4H3,(H,44,55)(H,45,56)(H,46,57)(H,47,58)(H,48,61)(H,49,62) |
InChIキー |
ZXBGYAPYJMCSED-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=CC=C(C=C2)N(CNC=O)C(=O)C3=C(C(=C(C(=C3)CNC=O)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OC)CNC=O)CNC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


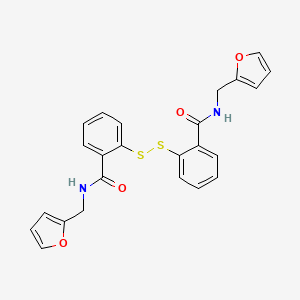
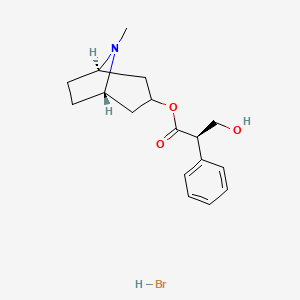
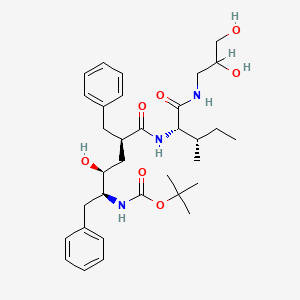
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
